molecular formula C21H24N2O3 B5584343 5-benzyl-1-(3-methoxyphenyl)-4-propionyl-2-piperazinone

5-benzyl-1-(3-methoxyphenyl)-4-propionyl-2-piperazinone

Cat. No.: B5584343
M. Wt: 352.4 g/mol
InChI Key: KJKPRHOJNHBFKK-UHFFFAOYSA-N
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Description

The compound “5-benzyl-1-(3-methoxyphenyl)-4-propionyl-2-piperazinone” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a methoxyphenyl group (a benzene ring with a methoxy group (-OCH3) attached), a propionyl group (a three-carbon chain ending in a carbonyl group), and a piperazinone group (a six-membered ring containing two nitrogen atoms and one carbonyl group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups . The benzyl and methoxyphenyl groups are both aromatic, meaning they contain conjugated pi systems that contribute to the stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to predict its properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s impossible to predict its safety or hazards .

Properties

IUPAC Name

5-benzyl-1-(3-methoxyphenyl)-4-propanoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20(24)23-15-21(25)22(17-10-7-11-19(13-17)26-2)14-18(23)12-16-8-5-4-6-9-16/h4-11,13,18H,3,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKPRHOJNHBFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(=O)N(CC1CC2=CC=CC=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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